molecular formula C14H11N3O4 B5756746 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE

Cat. No.: B5756746
M. Wt: 285.25 g/mol
InChI Key: ZAKQOIXSXZEUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole ring fused with a pyridine moiety, connected through an amino-methylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the Schiff base intermediate. This intermediate is then reacted with a benzodioxole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology

The compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, especially in the areas of antimicrobial and anticancer research .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. Studies have indicated that these derivatives may possess anti-inflammatory, antiviral, and antitumor activities, making them valuable for the development of new treatments .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c15-13(10-3-1-2-6-16-10)17-21-14(18)9-4-5-11-12(7-9)20-8-19-11/h1-7H,8H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKQOIXSXZEUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC=CC=N3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.